molecular formula C16H20N2O3 B2378702 N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide CAS No. 1424514-65-7

N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide

カタログ番号 B2378702
CAS番号: 1424514-65-7
分子量: 288.347
InChIキー: UDBDBZLSKIMQOR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I transcription is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for the production of ribosomes and protein synthesis. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent, particularly against solid tumors.

作用機序

N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide targets Pol I transcription by binding to the DNA template and preventing the recruitment of Pol I transcription factors. This leads to a decrease in rRNA synthesis and ribosome biogenesis, ultimately resulting in cell death. N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide has also been shown to induce DNA damage through the activation of the p53 pathway, leading to the activation of apoptosis.
Biochemical and Physiological Effects
N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide has been shown to have several biochemical and physiological effects in cancer cells. It induces DNA damage and cell cycle arrest, leading to apoptosis. N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide also inhibits rRNA synthesis and ribosome biogenesis, leading to a decrease in protein synthesis and cell growth. In addition, N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.

実験室実験の利点と制限

One of the advantages of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide is its specificity for Pol I transcription, which makes it a promising anticancer agent with minimal off-target effects. N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide has also shown potent antitumor activity in preclinical studies, particularly against solid tumors. However, one of the limitations of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide is its poor solubility, which may limit its clinical application. In addition, N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide may have toxic effects on normal cells, which may limit its therapeutic window.

将来の方向性

There are several future directions for the development of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide as an anticancer agent. One potential direction is the development of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide-based combination therapies, which may enhance its efficacy and reduce toxicity. Another direction is the development of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide analogues with improved solubility and pharmacokinetic properties. Finally, further studies are needed to determine the safety and efficacy of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide in clinical trials, particularly in combination with other anticancer agents.

合成法

The synthesis of N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide involves several steps, including the condensation of 4-hydroxybenzaldehyde with malononitrile to form 4-(cyanomethyl)benzaldehyde. This intermediate is then reacted with ethyl 3-bromopropionate to form ethyl 3-(4-(cyanomethyl)benzylidene)propanoate. The final step involves the conversion of ethyl 3-(4-(cyanomethyl)benzylidene)propanoate to N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide through a series of reactions.

科学的研究の応用

N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide has been extensively studied in preclinical models of cancer, including breast, ovarian, and pancreatic cancer. It has shown potent antitumor activity in vitro and in vivo, particularly against cancer cells with high levels of Pol I transcription. N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide has also been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis.

特性

IUPAC Name

N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c17-9-10-18(14-4-2-1-3-5-14)16(19)8-13-21-15-6-11-20-12-7-15/h1-5,15H,6-8,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBDBZLSKIMQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCCC(=O)N(CC#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-3-(oxan-4-yloxy)-N-phenylpropanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。